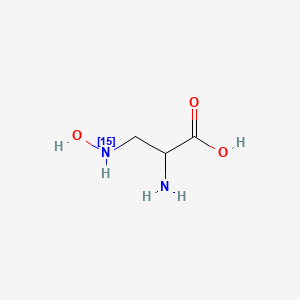

D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

1. Fluorescent Amino Acid Synthesis

D,L-2-Amino-3-(hydroxy-15N-amino)propionic acid has been used in the synthesis of fluorescent amino acids. For instance, L-2-amino-3-(6,7-dimethoxy-4-coumaryl)-propionic acid (L-Adp) is a non-proteinogenic fluorescent amino acid synthesized with high stereoselectivity, useful in peptide assays as a fluorophore-quencher pair (Sui, Kele, Orbulescu, Huo, & Leblanc, 2004).

2. Wool Growth Inhibitors Synthesis

Improved syntheses for DL-amino-β-(3-hydroxy-4-oxo-1,4-dihydro-l-pyridyl)propionic acid (DL- mimosine) and related 3-hydroxy-4(1H)-pyridones have been described. These compounds are potential wool growth inhibitors, with syntheses involving the reaction of α,β-diaminopropionic acid with 4-pyrones (Harris, 1976).

3. Norepinephrine Precursor Synthesis

The acid has been used in the synthesis of L-DOPS, a norepinephrine precursor amino acid, effectively labeled with carbon-14 for mammalian metabolic studies. This synthesis is significant for studying metabolic pathways (Kurosawa & Nishioka, 1996).

4. Excitatory Amino Acid Preparation

The excitatory amino acid 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) preparation involves this compound. AMPA was synthesized from 3-hydroxy-5-methylisoxazole, illustrating its utility in neuroscience research (Begtrup & Sløk, 1993).

作用機序

Target of Action

D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid is a 15N-labeled compound The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

The mode of action of D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid involves its interaction with its targets, leading to changes in the biochemical processes within the cell

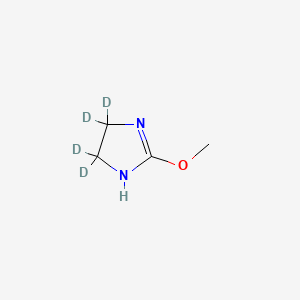

Pharmacokinetics

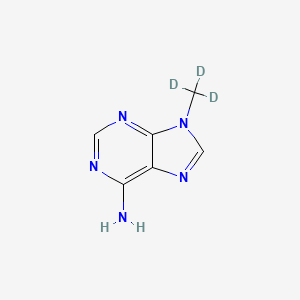

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

特性

IUPAC Name |

2-amino-3-(hydroxy(15N)amino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O3/c4-2(1-5-8)3(6)7/h2,5,8H,1,4H2,(H,6,7)/i5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFOGXGRPDRQHS-HOSYLAQJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(C(=O)O)N)[15NH]O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561812.png)

![2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester](/img/structure/B561817.png)